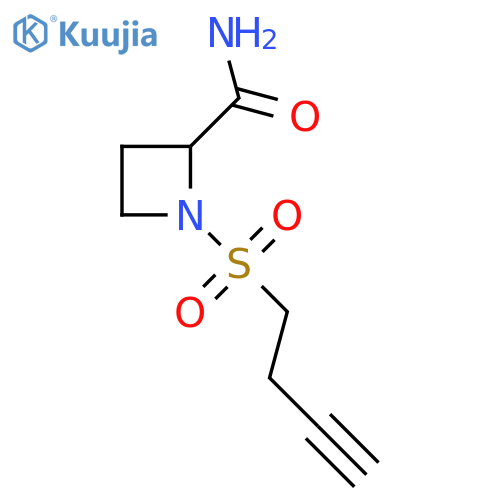Cas no 2171624-14-7 (1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide)

2171624-14-7 structure
商品名:1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide
1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide
- EN300-1281914
- 2171624-14-7
-
- インチ: 1S/C8H12N2O3S/c1-2-3-6-14(12,13)10-5-4-7(10)8(9)11/h1,7H,3-6H2,(H2,9,11)
- InChIKey: LDODNVXOEFUTPL-UHFFFAOYSA-N
- ほほえんだ: S(CCC#C)(N1CCC1C(N)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 216.05686342g/mol
- どういたいしつりょう: 216.05686342g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 373
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.8
1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1281914-50mg |
1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |
2171624-14-7 | 50mg |
$1068.0 | 2023-10-01 | ||
| Enamine | EN300-1281914-10000mg |
1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |
2171624-14-7 | 10000mg |
$5467.0 | 2023-10-01 | ||
| Enamine | EN300-1281914-500mg |
1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |
2171624-14-7 | 500mg |
$1221.0 | 2023-10-01 | ||
| Enamine | EN300-1281914-250mg |
1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |
2171624-14-7 | 250mg |
$1170.0 | 2023-10-01 | ||
| Enamine | EN300-1281914-5000mg |
1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |
2171624-14-7 | 5000mg |
$3687.0 | 2023-10-01 | ||
| Enamine | EN300-1281914-1000mg |
1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |
2171624-14-7 | 1000mg |
$1272.0 | 2023-10-01 | ||
| Enamine | EN300-1281914-1.0g |
1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |
2171624-14-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1281914-2500mg |
1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |
2171624-14-7 | 2500mg |
$2492.0 | 2023-10-01 | ||
| Enamine | EN300-1281914-100mg |
1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide |
2171624-14-7 | 100mg |
$1119.0 | 2023-10-01 |
1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide 関連文献
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
2171624-14-7 (1-(but-3-yne-1-sulfonyl)azetidine-2-carboxamide) 関連製品
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
